molecular formula C6H10F3NO2 B3089886 (S)-2-Amino-6,6,6-trifluorohexanoic acid CAS No. 120200-05-7

(S)-2-Amino-6,6,6-trifluorohexanoic acid

Cat. No. B3089886
CAS RN: 120200-05-7
M. Wt: 185.14 g/mol
InChI Key: RUEWGWBXZIDRJY-BYPYZUCNSA-N
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Description

(S)-2-Amino-6,6,6-trifluorohexanoic acid, commonly known as ATA, is an amino acid analog that has gained attention in the scientific community due to its unique properties. ATA is a chiral compound that exists in two enantiomeric forms, (S)-ATA and (R)-ATA. However, (S)-ATA is the form that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Large-Scale Synthesis for Protein Engineering and Drug Design

The first large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid has been reported, which is essential for protein engineering and drug design. This synthesis method is notable for its efficiency and the ability to recover and reuse the chiral auxiliary, making it a sustainable option for producing large amounts of the compound enantiomerically pure (Yin et al., 2019).

Role in Chemical Synthesis and Industrial Applications

6-Aminohexanoic acid, closely related to (S)-2-Amino-6,6,6-trifluorohexanoic acid, has significant roles in the synthesis of modified peptides and polyamide synthetic fibers (nylon). Its flexibility and hydrophobic nature make it a valuable linker in biologically active structures, indicating the structural importance of similar ω-amino acids in molecular design and industrial applications (Markowska et al., 2021).

Corrosion Inhibition

Schiff's bases derived from lysine and aromatic aldehydes, which include structural analogs of (S)-2-Amino-6,6,6-trifluorohexanoic acid, have been synthesized and shown to act as effective corrosion inhibitors for mild steel. This highlights the compound's potential application in protecting metals from corrosion, which is crucial for extending the lifespan of metal-based structures and components (Gupta et al., 2016).

Surface Functionalization for Biomedical Applications

The modification of surface properties of materials, such as carbon nanotubes, through functionalization with amino acids, demonstrates the utility of (S)-2-Amino-6,6,6-trifluorohexanoic acid and its derivatives in enhancing solubility and biocompatibility. This application is crucial for developing biomedical devices and drug delivery systems (Zeng et al., 2005).

Inhibitors for Viral Proteases

The synthesis of peptides containing trifluoromethyl groups, including derivatives of (S)-2-Amino-6,6,6-trifluorohexanoic acid, has led to the development of inhibitors against viral proteases such as the SARS-CoV 3CL protease. This application is crucial for the development of antiviral drugs, showcasing the compound's potential in addressing global health challenges (Sydnes et al., 2006).

properties

IUPAC Name

(2S)-2-amino-6,6,6-trifluorohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEWGWBXZIDRJY-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426338
Record name Norleucine,6,6,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-6,6,6-trifluorohexanoic acid

CAS RN

120200-05-7
Record name 6,6,6-Trifluoro-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120200-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norleucine,6,6,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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